![molecular formula C10H14N2O B3371963 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one CAS No. 85302-17-6](/img/structure/B3371963.png)
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one
Overview
Description
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one is a chemical compound with the molecular formula C10H14N2O . It has an average mass of 177.243 Da and a monoisotopic mass of 177.115356 Da . It is a versatile building block used for the synthesis of more complex pharmaceutical compounds .
Synthesis Analysis
The synthesis of 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one involves multicomponent reactions with cyclic enaminones and arylglyoxals playing a key role . A radical allyl bromination of indazol-4-one at position 7 by the action of N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as a radical initiator in carbon tetrachloride has been reported .Molecular Structure Analysis
The InChI code for 1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one is 1S/C10H14N2O/c1-10(2)4-8-7(9(13)5-10)6-11-12(8)3/h6H,4-5H2,1-3H3 . This provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
1,5,6,7-Tetrahydro-4H-indazol-4-one is a reactant in the synthesis of psammopemmin A, an antitumor agent . It also reacts in the preparation of tricyclic indole and dihydroindole derivatives as inhibitors of guanylate cyclase .Physical And Chemical Properties Analysis
The compound is a light yellow solid .properties
IUPAC Name |
1,6,6-trimethyl-5,7-dihydroindazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2)4-8-7(9(13)5-10)6-11-12(8)3/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZIYCHYBFWRHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=NN2C)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6,6-Trimethyl-1,5,6,7-tetrahydro-indazol-4-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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